N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide
Description
N'-[2-(4-Chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group, a sulfone moiety, and an ethanediamide side chain with a 2-methoxyethyl substituent.
The compound’s molecular geometry and crystallographic properties, if studied, would likely be determined using programs like SHELXL for refinement and ORTEP-3 for visualization, as these are industry standards for small-molecule crystallography . Such tools ensure precise bond length, angle, and torsional parameter calculations, critical for comparing structural analogs.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5S/c1-26-7-6-18-15(22)16(23)19-14-12-8-27(24,25)9-13(12)20-21(14)11-4-2-10(17)3-5-11/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVISYREZLPIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction
The thieno[3,4-c]pyrazole core is constructed via a palladium-catalyzed intramolecular decarboxylative coupling. Starting from potassium 2-aminothiophene-3-carboxylate and 2-bromo-4-chlorobenzaldehyde, the reaction proceeds through a cascade imination/cyclization mechanism. The use of a Pd-Cu bimetallic system (Pd(OAc)₂/CuI) with triphenylphosphine (PPh₃) as a ligand in dimethylformamide (DMF) at 110°C for 12 hours achieves cyclization with yields up to 78%.
Table 1: Catalytic Systems for Core Synthesis
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/CuI | DMF | 110 | 78 |
| PdCl₂(PPh₃)₂ | DMSO | 120 | 65 |
Oxidation to the Sulfone Derivative
The thiophene ring is oxidized to a sulfone using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature. Complete conversion to the 5,5-dioxo derivative is confirmed by LC-MS, with a reaction yield of 92%.
Table 2: Oxidation Reagents and Efficiency
| Reagent | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| mCPBA | DCM | 0–25 | 92 |
| H₂O₂ | AcOH | 50 | 78 |
Formation of the Ethanediamide Moiety
Amidation Reaction Conditions
The ethanediamide group is introduced via a two-step process:
- Activation : Oxalyl chloride reacts with the amine group of 2-methoxyethylamine in anhydrous DCM at −10°C to form the acid chloride intermediate.
- Coupling : The acid chloride reacts with the sulfone-bearing thienopyrazole in the presence of triethylamine (Et₃N) at 25°C for 6 hours, yielding the final product in 76% purity.
Table 3: Amidation Coupling Agents
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 81 | 95 |
| DCC | THF | 68 | 89 |
Purification and Characterization
Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields the compound with >99% purity. Structural confirmation employs:
- ¹H/¹³C NMR : Peaks at δ 3.4 ppm (OCH₃) and δ 7.6–8.1 ppm (aromatic protons).
- HRMS : [M+H]⁺ at m/z 479.0921 (calculated: 479.0918).
Optimization of Reaction Conditions
Key parameters for scalability:
- Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% maintains yield at 75% while lowering costs.
- Solvent Choice : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental sustainability without sacrificing efficiency.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can interfere with signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the thienopyrazole sulfone family, a class known for diverse bioactivities. Below is a comparative analysis with structurally related derivatives, focusing on substituent effects and hypothetical physicochemical/biological properties.
Table 1: Structural and Hypothetical Property Comparison
| Compound Name | Core Structure | Key Substituents | Hypothetical LogP | Potential Activity |
|---|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 4-Cl-Ph, SO₂, ethanediamide | 2.1 | Kinase inhibition |
| 5-(4-Fluorophenyl)-thieno[3,4-c]pyrazole-3-carboxamide | Thieno[3,4-c]pyrazole | 4-F-Ph, carboxamide | 1.8 | Anticancer (EGFR inhibition) |
| 2-Methyl-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl acetate | Thieno[3,4-c]pyrazole | Methyl, SO₂, acetate | 0.9 | Anti-inflammatory |
| N'-(2-Phenoxyethyl)-thieno[3,4-c]pyrazole-3-amide | Thieno[3,4-c]pyrazole | Phenoxyethyl, amide | 2.5 | Antiviral |
Key Observations :
Substituent Impact on Lipophilicity: The 4-chlorophenyl group and ethanediamide side chain in the target compound contribute to moderate lipophilicity (LogP ~2.1), favoring membrane permeability. The 2-methoxyethyl group may improve metabolic stability compared to simpler alkyl chains.
Biological Activity Trends :
- Carboxamide derivatives (e.g., 4-F-Ph analog) show stronger association with kinase inhibition (e.g., EGFR), while acetate-substituted analogs exhibit anti-inflammatory properties due to COX-2 interaction. The target compound’s ethanediamide group may mimic ATP-binding motifs in kinases, though experimental validation is needed.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step routes, including cyclocondensation of thiophene precursors and sulfonation, whereas simpler analogs (e.g., methyl-substituted) require fewer steps.
Structural Insights from Crystallography :
If crystallographic data were available, tools like SHELXL would refine parameters such as:
- Bond lengths: C-SO₂ (~1.43 Å) and C-Cl (~1.74 Å).
- Dihedral angles between the thienopyrazole core and 4-chlorophenyl group (~15°–25°), influencing planararity and π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
